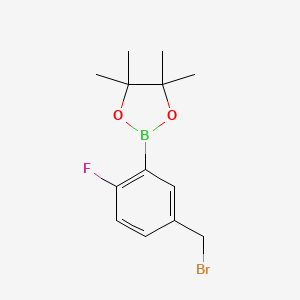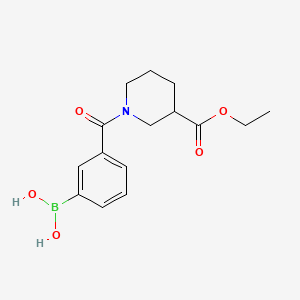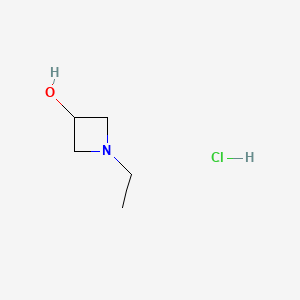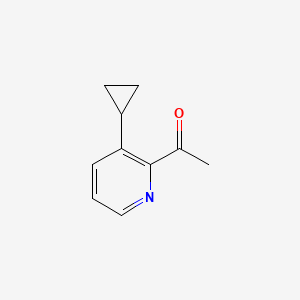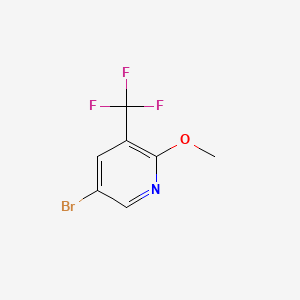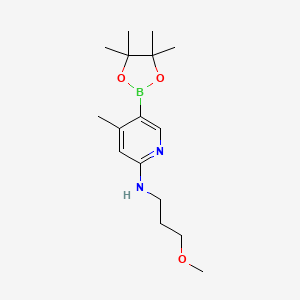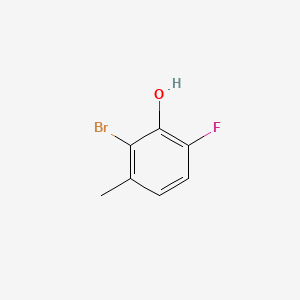
2-Bromo-6-fluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-3-methylphenol is a reagent used in chemoselective and regioselective oxybromination of phenols .
Synthesis Analysis
The synthesis of this compound can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base.Molecular Structure Analysis
The molecular formula of this compound is C7H6BrFO . It has an average mass of 205.024 Da and a monoisotopic mass of 203.958603 Da .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used as a reagent in the chemoselective and regioselective oxybromination of phenols .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 198.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.6±0.3 cm3 . It has 1 H bond acceptor and 1 H bond donor .Aplicaciones Científicas De Investigación
Fluorination and Halogenation Studies
A study by Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol, a structurally similar compound to 2-Bromo-6-fluoro-3-methylphenol, using xenon difluoride. This research provides insights into the reactivity of bromo-fluoro-methylphenols in halogenation reactions, demonstrating the potential to create diverse phenolic derivatives with significant chemical properties (Koudstaal & Olieman, 2010).
Computational Chemistry and Molecular Structure
Tanak (2019) conducted DFT computational studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, which is closely related to the compound . This work provides valuable data on molecular structure, electrostatic potential, and the potential for binding metal centers, suggesting applications in the development of metal complexes with specific coordination geometries (Tanak, 2019).
Photoluminescence and Material Applications
Durben et al. (2006) discussed the synthesis of cationic dithieno[3,2-b:2',3'-d]phospholes through functionalization with bromo substituents, including 2-bromo-6-fluoro derivatives. The resulting polymers exhibit intriguing photoluminescence properties, suggesting applications in the development of new luminescent materials and electronic devices (Durben, Dienes, & Baumgartner, 2006).
Synthesis and Copolymerization for Material Science
Research by Hussain et al. (2019) involved the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, incorporating compounds with similar structural features to this compound. This study sheds light on the potential of such compounds in creating new materials with tailored properties for advanced applications (Hussain et al., 2019).
Antioxidant and Anticancer Potential
Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa, demonstrating their potent antioxidant activity. Although the specific compound this compound was not mentioned, this research indicates the potential biological activity of bromophenols and their derivatives in protecting cells from oxidative stress, which may extend to the compound (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety and Hazards
2-Bromo-6-fluoro-3-methylphenol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
2-bromo-6-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISQLNDDJAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682119 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-63-4 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
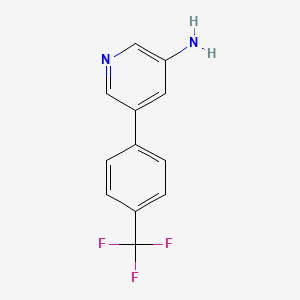
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
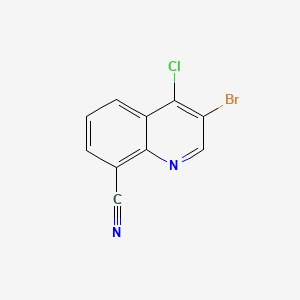
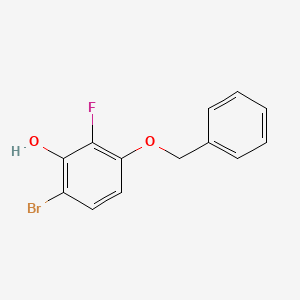
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
